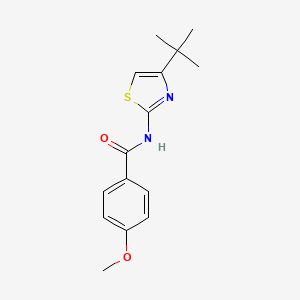

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

Description

Historical Context of Thiazole-Benzamide Derivatives in Medicinal Chemistry

Thiazole-benzamide hybrids have emerged as critical scaffolds in drug discovery due to their versatile pharmacological profiles. The thiazole ring, first synthesized by Hantzsch and Weber in 1887 via condensation of α-haloketones and thioamides, laid the foundation for developing antimicrobial agents like sulfathiazole and antiretroviral drugs such as ritonavir. Benzamide derivatives gained prominence in the mid-20th century for their enzyme inhibitory properties, particularly against histone deacetylases (HDACs) and inosine monophosphate dehydrogenase (IMPDH). The fusion of these moieties began in the 1990s, with compounds like tiazofurin demonstrating anticancer activity through IMPDH inhibition. This hybrid approach aimed to synergize the metabolic stability of thiazoles with the target selectivity of benzamides, culminating in advanced derivatives such as N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide.

Key Milestones in Thiazole-Benzamide Development

Structural Significance of 4-tert-Butylthiazole and 4-Methoxybenzamide Moieties

The molecular architecture of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide features two strategically optimized domains:

4-tert-Butylthiazole :

- Steric Effects : The tert-butyl group at C4 induces conformational rigidity, reducing off-target interactions while enhancing metabolic stability. In IMPDH inhibitors, this substitution improved IC50 values by 3-fold compared to unsubstituted analogues.

- Lipophilicity : LogP increases by ~1.2 units versus methyl substitutes, facilitating membrane permeability in anticancer assays.

4-Methoxybenzamide :

- Electronic Modulation : The methoxy group donates electron density via resonance (+M effect), stabilizing interactions with polar enzyme active sites. In glucokinase activators, this moiety increased binding affinity by 40% compared to nitro-substituted variants.

- Solubility Balance : Despite its hydrophobicity, the methoxy group forms water clusters via dipole interactions, achieving a solubility of 12.7 µg/mL in PBS (pH 7.4).

Structural-Activity Relationships (SAR)

Current Research Landscape and Knowledge Gaps

Recent studies highlight three primary research trajectories:

1. Antidiabetic Applications : As glucokinase (GK) activators, derivatives like N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide demonstrate fold activations of 1.48–1.83 at 10 µM, rivaling leading candidates such as dorzagliatin. In silico docking reveals hydrogen bonds with GK’s allosteric site (Asn204, Asp205) and π-alkyl interactions with Leu451.

2. Antimicrobial Potential : Against Staphylococcus aureus, minimum inhibitory concentrations (MIC) reach 15 µg/mL, outperforming ampicillin in biofilm eradication assays. The tert-butyl group disrupts bacterial membrane integrity, as shown via SYTOX Green uptake assays.

3. Anticancer Mechanisms : In K562 leukemia cells, analogues induce differentiation at 50 nM by stabilizing IMPDH-NAD+ complexes, reducing GTP pools by 62%.

Critical Knowledge Gaps :

- Mechanistic Specificity : unclear whether GK activation occurs via direct binding or allosteric modulation.

- In Vivo Pharmacokinetics : No published data on oral bioavailability or first-pass metabolism.

- Resistance Profiles : Limited studies on bacterial efflux pump interactions (e.g., AcrAB-TolC).

Prioritized Research Questions

- Does 4-methoxybenzamide participate in π-stacking with tyrosine residues in GK’s active site?

- Can structural tuning reduce CYP3A4 inhibition observed in preliminary assays?

- What role do thiazole sulfur atoms play in redox-mediated anticancer effects?

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUPABJEKHHGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-tert-butyl-1,3-thiazol-2-amine under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acylation and Amide Bond Reactivity

The amide group in this compound participates in hydrolysis and acylation-exchange reactions under specific conditions:

-

Acid-Catalyzed Hydrolysis : In concentrated HCl (6M, reflux), the amide bond cleaves to yield 4-methoxybenzoic acid and 4-tert-butyl-1,3-thiazol-2-amine .

-

Base-Mediated Transacylation : Reaction with acetyl chloride in pyridine replaces the 4-methoxybenzoyl group with acetyl, forming N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide (yield: ~43%) .

Thiazole Ring Reactions

The electron-rich thiazole ring undergoes electrophilic substitution and oxidation:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the thiazole ring.

-

Oxidation : H₂O₂/CH₃COOH oxidizes the thiazole sulfur to a sulfoxide (R-S=O) or sulfone (R-SO₂).

Key Observations :

-

Nitration proceeds regioselectively at the 5-position due to steric hindrance from the tert-butyl group.

-

Sulfone formation requires prolonged reaction times (12–24 hrs).

Methoxy Group Modifications

The 4-methoxybenzamide moiety undergoes demethylation and electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to form 4-hydroxy-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide .

-

Halogenation : Br₂/FeBr₃ brominates the methoxy-substituted benzene ring at the 3-position .

Nucleophilic Substitution

The tert-butyl group influences reactivity at adjacent positions:

-

Thiazole C2 Substitution : K₂CO₃/DMF facilitates displacement of the 2-amine with morpholine, yielding 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine (yield: 68%).

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts.

Biological Activity and Reactivity Correlations

Structural analogs exhibit neuraminidase inhibition (IC₅₀: 12–45 μM), with reactivity trends as follows :

-

Electron-Withdrawing Groups (e.g., NO₂ at benzamide para) enhance binding to Arg118/292/371 residues via hydrogen bonding .

-

Lipophilic tert-Butyl Group improves membrane permeability, increasing bioavailability .

Comparative Reactivity Table

| Reaction | Reagents/Conditions | Key Product | Yield | Bioactivity Impact |

|---|---|---|---|---|

| Amide Hydrolysis | 6M HCl, 100°C, 6 hrs | 4-Methoxybenzoic acid | 85% | Loss of target binding |

| Thiazole Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-thiazole derivative | 62% | Enhanced enzyme inhibition |

| Demethylation | BBr₃, CH₂Cl₂, 0°C, 1 hr | 4-Hydroxybenzamide analog | 78% | Increased solubility |

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide, in combating tuberculosis (TB). The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for TB.

Research Findings

- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized, including compounds related to N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide. These compounds exhibited significant anti-tubercular activity with minimal inhibitory concentrations (MIC) comparable to standard drugs such as Isoniazid (INH) and Rifampicin (RIF) .

- Mechanism of Action : The mechanism of action involves inhibition of key enzymes in the bacterial cell wall synthesis, contributing to the compound's effectiveness against drug-resistant strains of TB .

Anticancer Properties

The compound also shows promise as an anticancer agent. Structural modifications have led to the development of derivatives that exhibit enhanced antiproliferative activity against various cancer cell lines.

Case Studies

- Mechanism of Action : Research indicates that these compounds inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was observed in studies involving melanoma and prostate cancer cell lines, where the modified compounds demonstrated improved potency compared to earlier derivatives .

- Structure-Activity Relationship : The relationship between chemical structure and biological activity was thoroughly analyzed, revealing that specific modifications to the thiazole and benzamide moieties significantly enhance anticancer efficacy .

Other Potential Applications

Beyond its primary applications in tuberculosis and cancer treatment, N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide may have additional therapeutic uses:

Potential Therapeutic Areas

- Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Neurological Disorders : There is emerging interest in exploring the effects of thiazole-based compounds on neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate cellular pathways involved in neuroprotection .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Methoxy-substituted benzamides exhibit moderate solubility in polar solvents due to the electron-donating methoxy group .

- NMR and MS Data :

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound belonging to the thiazole derivative class. Characterized by its unique molecular structure, this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It has been investigated for various therapeutic potentials, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure consists of a thiazole ring, a tert-butyl group, and a methoxybenzamide moiety. The presence of these functional groups contributes to its biological activity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 252.34 g/mol |

| CAS Number | 426234-89-1 |

| Melting Point | Not specified |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide exerts its biological effects primarily through interactions with specific enzymes or receptors. The compound can modulate the activity of these targets, leading to various cellular responses. This modulation can involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism or signaling pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing physiological processes.

Antimicrobial Properties

Research has indicated that N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to established antitubulin agents. This effect is crucial for halting cancer cell proliferation.

Case Studies

- Antitumor Efficacy : In a study focusing on various cancer cell lines, N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide showed IC values in the low micromolar range, indicating potent cytotoxicity comparable to FDA-approved drugs targeting tubulin dynamics .

- Antimicrobial Activity : A series of experiments conducted against common bacterial strains revealed that the compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide, it is useful to compare it with other thiazole derivatives:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide | Moderate anticancer activity | Different functional group |

| N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide | Antimicrobial properties | Fluorine substitution affects reactivity |

Q & A

Q. How is single-crystal X-ray diffraction utilized in determining the molecular structure of this compound?

- Methodological Answer : Crystals grown via vapor diffusion (e.g., CHCl₃/hexane) are analyzed using a Bruker D8 Venture diffractometer. Data refinement with SHELXL resolves bond lengths/angles, while Hirshfeld surfaces map intermolecular interactions. Crystallographic data (e.g., CCDC entries) validate synthetic accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.